molecular formula C13H14ClN3O B14908730 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea

Cat. No.: B14908730
M. Wt: 263.72 g/mol
InChI Key: GWAYLVVTCVLQHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea typically involves the reaction of 3-chloro-4-cyanophenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve steps such as:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can lead to the formation of various substituted urea compounds .

Scientific Research Applications

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea involves its binding to the androgen receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the androgen receptor from driving the expression of genes involved in the growth and survival of prostate cancer cells. The compound competitively inhibits androgen binding, androgen receptor nuclear translocation, and androgen-mediated transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea is unique due to its specific chemical structure, which provides distinct binding properties and efficacy in inhibiting the androgen receptor. Its cyclopentylurea moiety differentiates it from other similar compounds, potentially offering advantages in terms of potency and selectivity .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

1-(3-chloro-4-cyanophenyl)-3-cyclopentylurea

InChI

InChI=1S/C13H14ClN3O/c14-12-7-11(6-5-9(12)8-15)17-13(18)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H2,16,17,18)

InChI Key

GWAYLVVTCVLQHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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